3-(Triethylsilyl)pyridine-2(1H)-thione
Description
3-(Triethylsilyl)pyridine-2(1H)-thione is a pyridine-2(1H)-thione derivative substituted with a triethylsilyl group at the 3-position. Pyridine-2(1H)-thiones are sulfur-containing heterocycles characterized by a thione (-C=S) group at the 2-position of the pyridine ring. These compounds serve as versatile intermediates in organic synthesis, particularly in constructing fused heterocyclic systems like thieno[2,3-b]pyridines . The triethylsilyl group introduces steric bulk and lipophilicity, which can enhance stability, alter solubility, and influence reactivity in nucleophilic or coordination reactions.
Properties
CAS No. |
116725-50-9 |
|---|---|
Molecular Formula |
C11H19NSSi |
Molecular Weight |
225.425 |
IUPAC Name |
3-triethylsilyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C11H19NSSi/c1-4-14(5-2,6-3)10-8-7-9-12-11(10)13/h7-9H,4-6H2,1-3H3,(H,12,13) |
InChI Key |
CRSAGYZHPLWMET-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)C1=CC=CNC1=S |
Synonyms |
2(1H)-Pyridinethione,3-(triethylsilyl)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(Triethylsilyl)pyridine-2(1H)-thione with structurally related pyridine-2(1H)-thione derivatives, focusing on substituents, physical properties, reactivity, and biological activities.
Key Findings:
Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., CN): Enhance acidity of the thione proton, facilitating salt formation with amines (e.g., piperidinium derivatives in ) . Bulky Groups (e.g., Triethylsilyl): Likely reduce reaction rates in cyclization due to steric hindrance but improve lipid solubility for biological applications. Aryl Groups (e.g., Styryl): Increase π-conjugation, stabilizing intermediates in heterocyclic synthesis (e.g., thieno[2,3-b]pyridines in ) .
Biological Activity Trends :
- Anticancer : 4-Methylene-dihydroquinazoline-2(1H)-thiones () exhibit potent activity (IC₅₀ < 2 µM) when substituted with thiophene at C5, emphasizing the role of electron-rich heterocycles .
- Antimicrobial : Oxadiazole-thiones with dichlorophenyl groups () show broad-spectrum activity, likely due to membrane disruption or enzyme inhibition .
Thermal Stability :
- Higher melting points (212–245°C) are observed in dihydroquinazoline-thiones with chloro/methoxy substituents (), suggesting strong intermolecular interactions .
Coordination Chemistry :
- Pyridine-2(1H)-thiones form luminescent copper(I) complexes (), whereas thiazolo-fused derivatives () may exhibit enhanced metal-binding capacity due to additional sulfur sites .
Contradictions and Limitations:
- Anticancer vs. Antimicrobial Selectivity : While dihydroquinazoline-thiones () show cancer cell selectivity, oxadiazole-thiones () lack specificity, indicating divergent mechanisms .
- Synthetic Utility: 3-Cyanopyridine-2(1H)-thiones () are more reactive in cyclization than silylated analogs, which may require tailored conditions for similar transformations .
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